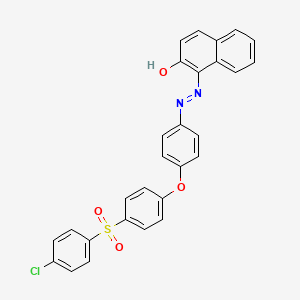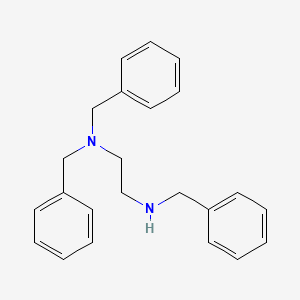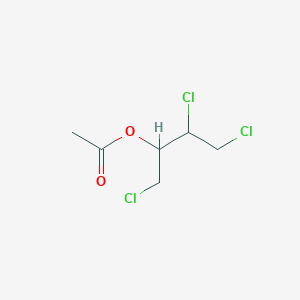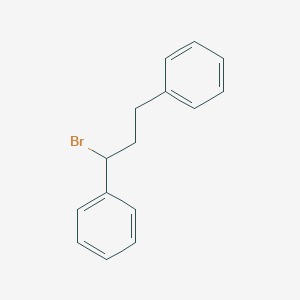
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is a chemical compound with the molecular formula C9H18N2O8S2 and a molecular weight of 346.38 . This compound is known for its unique structure, which includes two carbamoylethyl groups linked by a methylene bridge and two methanesulfonate groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) typically involves the reaction of methanesulfonyl chloride with N,N’-methylenebis(2-aminoethyl) carbamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the substitution.
Hydrolysis: Water and a catalyst, such as hydrochloric acid or sulfuric acid, are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would result in the formation of an N-substituted carbamate.
Hydrolysis: The primary products are N,N’-methylenebis(2-aminoethyl) carbamate and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) involves its ability to form stable carbamate linkages with nucleophilic groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The methanesulfonate groups also play a role in enhancing the compound’s reactivity and solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Methylenebis(2-Aminoethyl) Carbamate: This compound is structurally similar but lacks the methanesulfonate groups, making it less reactive in substitution reactions.
N,N’-Methylenebis(2-Hydroxyethyl) Carbamate: This compound has hydroxyl groups instead of carbamoylethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is unique due to its dual functionality, combining the reactivity of methanesulfonate groups with the stability of carbamate linkages. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
91426-22-1 |
|---|---|
Molekularformel |
C9H18N2O8S2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
XHIDPHYTQPTNCU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11964688.png)
![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)
![(5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964695.png)




![(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964720.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)

